molecular formula C23H28N4O2S B11011679 4-butyl-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-1,3-thiazole-5-carboxamide

4-butyl-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11011679
M. Wt: 424.6 g/mol
InChI Key: WWGNYHZJQQHZRK-UHFFFAOYSA-N
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Description

4-butyl-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a combination of indole, piperidine, and thiazole moieties These structural elements are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the piperidine and thiazole rings. Key steps include:

    Formation of Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate amine precursors.

    Thiazole Ring Formation: The thiazole ring is typically formed through Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated positions of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-butyl-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The piperidine and thiazole rings may enhance the compound’s binding affinity and specificity. These interactions can lead to alterations in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.

    Piperidine Derivatives: Compounds such as piperine and haloperidol.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir.

Uniqueness

4-butyl-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of three distinct pharmacophores (indole, piperidine, and thiazole) within a single molecule. This structural complexity may confer unique biological activities and therapeutic potential not observed in simpler analogs.

Properties

Molecular Formula

C23H28N4O2S

Molecular Weight

424.6 g/mol

IUPAC Name

4-butyl-N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C23H28N4O2S/c1-3-4-8-19-21(30-15(2)24-19)22(28)25-17-10-12-27(13-11-17)23(29)20-14-16-7-5-6-9-18(16)26-20/h5-7,9,14,17,26H,3-4,8,10-13H2,1-2H3,(H,25,28)

InChI Key

WWGNYHZJQQHZRK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(SC(=N1)C)C(=O)NC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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